molecular formula C12H8BrNaO3 B11822119 Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate

Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate

Cat. No.: B11822119
M. Wt: 303.08 g/mol
InChI Key: XOASFVDTJPWOLH-UHFFFAOYSA-M
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Description

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H8BrNaO3 and a molecular weight of 303.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

    Oxidation Products: Carboxylic acids or other oxidized forms of the compound.

    Reduction Products: Naphthalene derivatives with reduced bromine content.

Scientific Research Applications

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:

    Sodium 2-[(1-chloronaphthalen-2-yl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.

    Sodium 2-[(1-fluoronaphthalen-2-yl)oxy]acetate: Contains a fluorine atom, leading to different reactivity and properties.

    Sodium 2-[(1-iodonaphthalen-2-yl)oxy]acetate: Iodine substitution results in unique chemical behavior.

Properties

Molecular Formula

C12H8BrNaO3

Molecular Weight

303.08 g/mol

IUPAC Name

sodium;2-(1-bromonaphthalen-2-yl)oxyacetate

InChI

InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);/q;+1/p-1

InChI Key

XOASFVDTJPWOLH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)[O-].[Na+]

Origin of Product

United States

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